molecular formula C16H18N2O4 B3340744 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 863669-58-3

4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

Cat. No. B3340744
CAS RN: 863669-58-3
M. Wt: 302.32 g/mol
InChI Key: BXPACRLYOPBGRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid” is a nitrogen-containing heterocyclic compound . Its molecular formula is C16H17N2O4, with an average mass of 301.318 Da and a monoisotopic mass of 301.119385 Da .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, which includes our compound of interest, involves various synthetic routes including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound involved a one-pot synthesis via three steps: the formation of a domino imine, intramolecular annulation, and then a Ugi-azide reaction .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . This structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives, including our compound, have been synthesized using various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The specific reaction mechanisms of these processes are not clearly recognized .

Scientific Research Applications

Synthesis Methods and Catalytic Processes

One of the significant applications of 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid derivatives in scientific research lies in the development of efficient synthesis methods. The use of ionic liquids as green media catalyzed by iodine has been highlighted as a mild, green, and facile method for the synthesis of pyrrolo[1,2‐a]quinazoline derivatives. This method offers advantages such as mild reaction conditions, high yields, and environmental friendliness (Lianghua Lu et al., 2014). Another approach involves the iodine-catalyzed reaction of 2-aminobenzamide and 2-oxopentanedioic acid in ionic liquids, producing these derivatives in high yields, with one structure confirmed by X-ray diffraction analysis (Mei‐Mei Zhang et al., 2013).

Allergy-preventive Effects

Research into the allergy-preventive effects of tetrahydropyrrolo[2,1-b]quinazoline derivatives isolated from Linaria vulgaris has shown significant activities. These compounds, including linarinic acid and its derivatives, have demonstrated notable allergy-preventive activities in vivo, which could contribute to the development of new treatments for allergic diseases such as atopic dermatitis, allergic asthma, and hay fever (Chao Ma et al., 2018).

Antimicrobial and Antifungal Properties

Compounds with the pyrrolo[1,2-a]quinazoline structure have been studied for their potential antimicrobial and antifungal properties. A study on 2-([1,2,4]triazolo[1,5-c]quinazolin-2-yl-)alkyl-(alkaryl-, aryl-)amines and their derivatives, including quinazolin-4-yliden)hydrazides and carboxylic acids, explored their synthesis, modification, and antibacterial effects, revealing specific activities against bacterial strains such as E. faecalis (Yulya Martynenko et al., 2016).

Neuroprotective Agents

The design, synthesis, and bioevaluation of 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-1-carboxylic acid derivatives as potent neuroprotective agents represent another critical research area. These compounds have been evaluated for their neuroprotective activity against NMDA-induced cytotoxicity in vitro, with specific derivatives exhibiting significant neuroprotective activities. This suggests their potential as lead compounds for developing new NR2B-selective NMDAR antagonists (Linkui Zhang et al., 2018).

properties

IUPAC Name

4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-10(2)9-17-14(20)11-5-3-4-6-12(11)18-13(19)7-8-16(17,18)15(21)22/h3-6,10H,7-9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPACRLYOPBGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117424
Record name 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

863669-58-3
Record name 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863669-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Reactant of Route 2
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Reactant of Route 3
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Reactant of Route 4
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Reactant of Route 5
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.